1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenoxy)ethan-1-one
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Overview
Description
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenoxy)ethan-1-one is a complex organic compound that features a benzodiazole ring, an azetidine ring, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenoxy)ethan-1-one typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving suitable amine precursors.
Coupling Reactions: The benzodiazole and azetidine intermediates are then coupled with 4-fluorophenol using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions of benzodiazole and azetidine derivatives with biological targets.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring may interact with enzyme active sites, while the azetidine ring could influence the compound’s binding affinity and specificity. The fluorophenoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-3-(1H-1,3-benzodiazol-1-yl)propan-1-amine: Similar structure but lacks the azetidine ring and fluorophenoxy group.
3-(1H-1,3-benzodiazol-1-yl)benzoic acid: Contains a benzoic acid group instead of the azetidine and fluorophenoxy groups.
[3-(1H-1,3-benzodiazol-1-yl)propylamine: Similar structure but with different substituents.
Uniqueness
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenoxy)ethan-1-one is unique due to the combination of its benzodiazole, azetidine, and fluorophenoxy groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-(4-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-13-5-7-15(8-6-13)24-11-18(23)21-9-14(10-21)22-12-20-16-3-1-2-4-17(16)22/h1-8,12,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGJXBWKJTWTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)F)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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